1,4-Dichloro-6,7-difluorophthalazine
Description
1,4-Dichloro-6,7-difluorophthalazine (CAS: 945599-38-2) is a halogenated phthalazine derivative with two chlorine atoms at positions 1 and 4 and two fluorine atoms at positions 6 and 5. Its molecular formula is C₈H₃Cl₂F₂N₂, with a molecular weight of 259.02 g/mol. This compound is characterized by its electron-deficient aromatic ring system due to the electron-withdrawing effects of chlorine and fluorine substituents. It is typically available at 98% purity and is used primarily in research settings for synthesizing specialized ligands and pharmaceutical intermediates .
Properties
IUPAC Name |
1,4-dichloro-6,7-difluorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-3-1-5(11)6(12)2-4(3)8(10)14-13-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYKVDQDTDQPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743554 | |
| Record name | 1,4-Dichloro-6,7-difluorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945599-38-2 | |
| Record name | 1,4-Dichloro-6,7-difluorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,4-Dichloro-6,7-difluorophthalazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the chemical formula and is classified under phthalazine derivatives. Its structure includes two chlorine atoms and two fluorine atoms attached to a phthalazine core, which is known to influence its biological interactions.
The compound primarily exhibits its biological effects through the modulation of kinase activity, specifically targeting Aurora kinases. Aurora kinases are critical regulators of cell cycle progression and are often overexpressed in various cancers. Inhibition of these kinases by this compound can lead to:
- Cell Cycle Arrest : By inhibiting Aurora A and B kinases, the compound can halt cell division, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : The inhibition of these kinases has been linked to the activation of apoptotic pathways in tumor cells, promoting programmed cell death.
Table 1: Biological Activity Summary of this compound
Case Studies
- In Vitro Studies : Research has shown that this compound effectively inhibits the proliferation of cancer cells in vitro. For instance, studies indicated that treatment with this compound resulted in a significant reduction in viability in breast and colon cancer cell lines due to its action on Aurora kinases .
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to tumor regression in xenograft models of breast cancer. The compound was administered at varying doses, with results showing a dose-dependent reduction in tumor size .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Structural Activity Relationship (SAR) : Investigations into the relationship between the chemical structure and biological activity have revealed that modifications to the fluorine and chlorine substituents can significantly affect potency against Aurora kinases .
- Potential Side Effects : While promising as an anticancer agent, further studies are needed to evaluate the safety profile and potential side effects associated with long-term use .
Scientific Research Applications
Pharmaceutical Applications
1,4-Dichloro-6,7-difluorophthalazine serves primarily as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its derivatives have shown significant pharmacological properties, including:
- Anti-inflammatory Activity : Compounds derived from phthalazine structures exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Anticancer Properties : Certain phthalazine derivatives have demonstrated anticancer activity against various cancer cell lines, suggesting their utility in cancer therapy .
- Antimicrobial Effects : Research indicates that phthalazine derivatives possess antibacterial and antifungal activities, which are valuable in developing new antimicrobial agents .
Biological Activities
The biological activities of this compound and its derivatives can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and COX enzymes |
| Anticancer | Inhibition of cell proliferation in cancer cell lines |
| Antimicrobial | Effective against bacteria such as Mycobacterium tuberculosis |
| Cardiovascular Effects | Potential vasorelaxant and cardiotonic effects |
| Enzyme Inhibition | Inhibition of carbonic anhydrase and protein tyrosine phosphatase 1B (PTP1B) |
Case Studies
Several studies highlight the applications of this compound:
- Anticancer Study : A study demonstrated that a derivative of this compound exhibited IC50 values indicating potent anticancer activity against colon cancer cell lines. Structure-activity relationship (SAR) studies revealed that specific substitutions on the phthalazine ring enhanced this activity significantly .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of phthalazine derivatives. The results showed that these compounds could effectively inhibit the COX-2 enzyme, leading to reduced inflammation in vitro .
- Antimicrobial Evaluation : A comprehensive evaluation of various phthalazine derivatives revealed their effectiveness against Mycobacterium tuberculosis, with some compounds showing minimal inhibitory concentrations (MIC) comparable to existing antibiotics .
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of halogenated phthalazines are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Selected Phthalazine Derivatives
Key Observations:
- Electron-Withdrawing vs. Donating Groups : Fluorine and chlorine substituents enhance electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to methoxy-substituted analogs (e.g., 1,4-Dichloro-6,7-dimethoxyphthalazine) .
- Steric Effects : Bulky substituents like phenyl groups (e.g., 1,4-Dichloro-6,7-diphenylphthalazine) reduce reaction efficiency. For instance, coupling with dihydroquinidine yields 48–69%, ~20% lower than unsubstituted linkers .
- Aromaticity Impact : Hydrogenated analogs (e.g., 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine) lack aromatic conjugation, reducing stability in oxidative conditions .
Q & A
Basic: What are the optimal synthetic routes for 1,4-Dichloro-6,7-difluorophthalazine, and how can purity be ensured?
Methodological Answer:
Begin with halogenation of phthalazine derivatives using fluorinating agents (e.g., DAST or XeF₂) for fluorine substitution, followed by chlorination with Cl₂ or PCl₅. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use NMR (DMSO-d₆, 400 MHz) for aromatic protons, NMR for fluorine environments, and FT-IR for functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹).
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities.
- Elemental Analysis: Combustion analysis for C, H, N, and halogen content .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for halogenated phthalazines?
Methodological Answer:
Contradictions may arise from residual solvents, tautomerism, or byproducts. Employ:
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- Variable Temperature NMR to study dynamic processes (e.g., tautomeric shifts).
- Supplementary Techniques: X-ray crystallography for definitive structural assignment or DFT calculations to predict NMR chemical shifts .
Advanced: What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Design systematic experiments using Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions. Screen ligands (e.g., XPhos, SPhos), bases (K₂CO₃, Cs₂CO₃), and solvents (THF, DMF). Monitor reaction progress via TLC and LC-MS. Isolate intermediates for mechanistic studies (e.g., ESI-MS to detect palladium complexes) .
Basic: How should researchers handle stability and storage of halogenated phthalazines?
Methodological Answer:
Store under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Use stabilizers like BHT (0.1% w/w) for oxidation-prone derivatives .
Advanced: What in vitro/in vivo models are suitable for assessing the compound’s toxicity and mechanism of action?
Methodological Answer:
- In Vitro: Use human hepatocyte cultures (HepG2) for metabolic profiling and cytotoxicity (MTT assay).
- In Vivo: Rodent models (e.g., Sprague-Dawley rats) for acute toxicity (OECD 423 guidelines).
- Mechanistic Studies: RNA-seq or proteomics to identify pathways affected by halogenated aromatics .
Advanced: How can computational methods predict the environmental persistence of this compound?
Methodological Answer:
Apply QSAR models (EPI Suite) to estimate biodegradation half-lives. Use DFT (Gaussian 09) to calculate bond dissociation energies for hydrolysis/oxidation. Validate with experimental half-life studies in simulated environmental matrices (e.g., OECD 309 water-sediment systems) .
Basic: What are common impurities in synthetic batches, and how are they quantified?
Methodological Answer:
Typical impurities include dehalogenated byproducts (e.g., monofluoro derivatives) and dimerization products. Quantify via GC-MS (electron ionization) or LC-UV/ELS. Establish a validated HPLC method with detection limits ≤0.1% .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) elucidate degradation pathways?
Methodological Answer:
Synthesize -labeled analogs at key positions (e.g., C-6/C-7). Track degradation in microbial consortia using LC-HRMS and isotope-ratio mass spectrometry (IRMS). Compare fragmentation patterns to identify metabolic intermediates .
Advanced: What interdisciplinary approaches integrate synthetic chemistry with biological screening for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
